molecular formula C10H6N2O B1683691 4-Hydroxybenzylidenemalononitrile CAS No. 3785-90-8

4-Hydroxybenzylidenemalononitrile

Cat. No. B1683691
CAS RN: 3785-90-8
M. Wt: 170.17 g/mol
InChI Key: FNCOVSWSZZVFBQ-UHFFFAOYSA-N
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Description

4-Hydroxybenzylidenemalononitrile is a chemical compound with the molecular formula C10H6N2O . It is also known by other names such as (4-Hydroxybenzyliden)malononitril, (4-Hydroxybenzylidene)malononitrile, and (4-hydroxybenzylidene)propanedinitrile .


Synthesis Analysis

The synthesis of 4-Hydroxybenzylidenemalononitrile can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The process involves the use of catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzylidenemalononitrile is characterized by an average mass of 170.167 Da and a monoisotopic mass of 170.048019 Da . Further structural analysis can be conducted using techniques such as SEM, EDXS, N2 Adsorption, CO2-TPD, NH3-TPD, and XRD .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxybenzylidenemalononitrile are complex and can lead to various products. For instance, the dimerization of the compounds in 3-methylpentane (MP) solution was confirmed by concentration dependence of absorption and fluorescence spectra at low temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxybenzylidenemalononitrile include a melting point of 186-189 °C, a boiling point of 301.15°C (rough estimate), and a density of 1.2047 (rough estimate) . It also has a refractive index of 1.7040 (estimate) .

Scientific Research Applications

Fungicidal and Acaricidal Activities

4-Hydroxybenzylidenemalononitrile and its analogues exhibit notable fungicidal and acaricidal properties. Studies on a range of compounds revealed that specific derivatives were particularly effective against fungus Piricularia oryzae Car. and mite Tetranychus telarius L. The influence of structural variation on these biological activities was also explored, highlighting the compound's potential in agricultural and biological chemistry (Horiuchi et al., 1971).

Molecular Structure and IR Spectra Analysis

Comprehensive studies on 4-Hydroxybenzylidenemalononitrile, its oxyanion, cyanide adduct, and adduct-oxyanion, were conducted using quantitative IR spectra and ab initio force field calculations. The conversion into anionic species brought significant changes in the IR spectra, indicating notable intramolecular charge transfers. This detailed analysis offers insights into the compound's structural and electron dynamics (Velcheva et al., 1999).

Impact on Respiratory-Chain Phosphorylation

The derivative 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile was identified as a potent uncoupler of respiratory-chain phosphorylation. It's one of the most effective uncouplers documented, with structural studies indicating the significance of certain functional groups in this activity. The understanding of its mode of action paves the way for potential applications in biochemistry and molecular biology (Muraoka & Terada, 1972).

Physicochemical Properties and Membrane Interaction

The physicochemical and biochemical properties of 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) were thoroughly investigated. Studies focused on pH dependence, spectral properties, and interaction with various biopolymers and membranes. The findings suggested that the compound is likely localized in the phospholipid part of the membrane, hinting at its potential role in membrane-related processes and interactions (Terada, 1975).

Safety And Hazards

4-Hydroxybenzylidenemalononitrile is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOVSWSZZVFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191283
Record name Tyrphostin 8
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzylidenemalononitrile

CAS RN

3785-90-8
Record name 4-Hydroxybenzylidenemalononitrile
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Record name 4-Hydroxybenzylidenemalononitrile
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Record name Tyrphostin 8
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Record name [(4-hydroxyphenyl)methylene]malononitrile
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Record name 4-HYDROXYBENZYLIDENEMALONONITRILE
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Synthesis routes and methods

Procedure details

3.7 g of p-hydroxybenzaldehyde and 2.3 g of malononitrile were dissolved in 10 ml of isopropanol followed by adding 1 drop of piperidine and reacted at 80° C. for 1 hour. Crystals were precipitated after cooling to the room temperature, collected by filtration and recrystallized from isopropanol to obtain 3.6 g of 4-(2,2'-dicyanovinyl)phenol as yellow crystals. Melting point=188-189.5° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
EA Velcheva, YI Binev, MJ Petrova - Journal of molecular structure, 1999 - Elsevier
… The purpose of the present study is to follow the structural and force field changes in the 4-hydroxybenzylidenemalononitrile molecule, caused by its conversion into the corresponding …
Number of citations: 13 www.sciencedirect.com
S Muraoka, H Terada - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1972 - Elsevier
3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) was found to be one of the most powerful uncouplers of respiratory-chain phosphorylation ever reported. Structure-activity …
Number of citations: 79 www.sciencedirect.com
Y Mukohata, Y Kaji - Archives of biochemistry and biophysics, 1981 - Elsevier
… (DCCD), triphenyltin chloride (TPT), and 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF6847) were tested on the lightdependent activities ofHalobacterium halo&m …
Number of citations: 103 www.sciencedirect.com
F Horiuchi, K Fujimoto, T Ozaki… - … and Biological Chemistry, 1971 - Taylor & Francis
… on the analogues of this compound in which iodine was substituted with the tert-butyl group, authors came upon compounds 3,5-dialky1-4-hydroxybenzylidenemalononitrile, having an …
Number of citations: 17 www.tandfonline.com
A Yamaguchi, Y Anraku - Biochimica et Biophysica Acta (BBA) …, 1978 - Elsevier
Kinetic studies were made on proton translocation across the phospholipid bilayer membrane in liposomes; this proton translocation is mediated by the uncoupler 3,5-di-tert-butyl-4-…
Number of citations: 41 www.sciencedirect.com
H Terada - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1975 - Elsevier
Various physicochemical and biochemical properties of the most potent uncoupler of oxidative phosphorylation known to date 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF …
Number of citations: 64 www.sciencedirect.com
K Yoshikawa, N Kumazawa, H Terada… - Bulletin of the Chemical …, 1981 - journal.csj.jp
The steric and electronic structures of the most potent uncoupler of oxidative phosphorylation known, SF 6847, and its derivatives were studied. H and 13 C NMR measurements …
Number of citations: 18 www.journal.csj.jp
H Terada, K Van Dam - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1975 - Elsevier
… -di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) at … -tert-butyl-4-hydroxybenzylidenemalononitrile per respiratory … 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile of azide-…
Number of citations: 60 www.sciencedirect.com
A Yamaguchi, Y Anraku, S Ikegami - Biochimica et Biophysica Acta (BBA) …, 1978 - Elsevier
The properties of 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) were studied chemically and spectroscopically. Two molecular species of SF6847 were identified: the …
Number of citations: 26 www.sciencedirect.com
M Itoh, Y Tanimoto, Y Iitaka - The Journal of Chemical Physics, 1978 - pubs.aip.org
The crystal and molecular structures of 3,5‐di‐tert‐butyl‐4‐hydroxybenzylidenemalononitrile (HBMN) were determined at room temperature. The molecule is almost planar and packed …
Number of citations: 13 pubs.aip.org

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